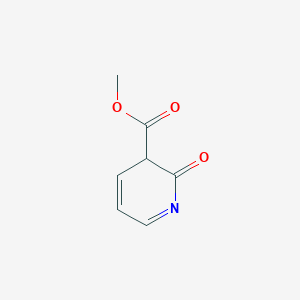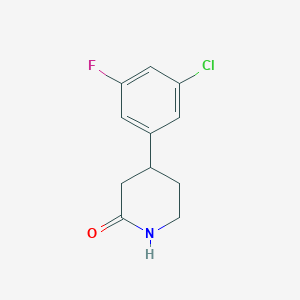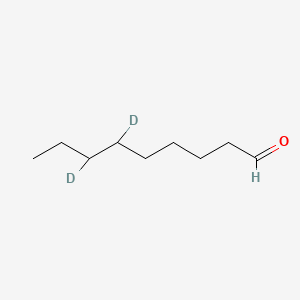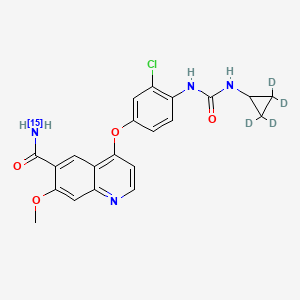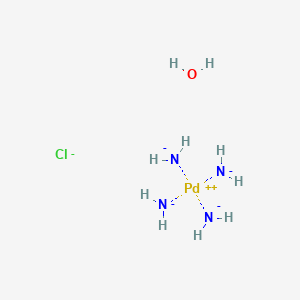
Azanide;palladium(2+);chloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;palladium(2+);chloride;hydrate is a coordination compound that contains palladium in its +2 oxidation state. Palladium(II) chloride is a common precursor in the synthesis of various palladium complexes and is widely used in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(II) chloride can be synthesized by dissolving palladium metal in hydrochloric acid, followed by evaporation of the solution to yield the chloride salt. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of palladium and the formation of the desired product .
Industrial Production Methods
In industrial settings, palladium(II) chloride is produced by the chlorination of palladium sponge or powder. The process involves passing chlorine gas over the palladium at elevated temperatures, resulting in the formation of palladium(II) chloride. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) chloride can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to palladium metal or other palladium complexes.
Substitution: Palladium(II) chloride can undergo ligand exchange reactions with various ligands to form different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines, amines, and carboxylates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of palladium(IV) complexes.
Reduction: Formation of palladium(0) or palladium(I) complexes.
Substitution: Formation of various palladium-ligand complexes.
Scientific Research Applications
Chemistry
Palladium(II) chloride is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Palladium(II) chloride has been investigated for its potential use in medicinal chemistry, particularly in the development of anticancer agents. Palladium complexes have shown promising activity against various cancer cell lines .
Industry
In the industrial sector, palladium(II) chloride is used in the production of semiconducting materials and in the catalysis of various chemical processes. It is also employed in the purification of hydrogen gas through the hydrogenation of unsaturated hydrocarbons .
Mechanism of Action
Palladium(II) chloride exerts its effects primarily through its ability to coordinate with various ligands and catalyze chemical reactions. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in catalytic cycles. These processes enable the formation and breaking of chemical bonds, facilitating various organic transformations .
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another palladium(II) compound used in catalysis.
Palladium(II) nitrate: Used in similar applications as palladium(II) chloride.
Palladium(II) sulfate: Employed in different catalytic processes.
Uniqueness
Palladium(II) chloride is unique due to its high solubility in water and its ability to form a wide range of palladium complexes. This versatility makes it a valuable reagent in both academic research and industrial applications .
Properties
Molecular Formula |
ClH10N4OPd-3 |
|---|---|
Molecular Weight |
223.98 g/mol |
IUPAC Name |
azanide;palladium(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pd/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChI Key |
SSHVPRYNDYNRFX-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
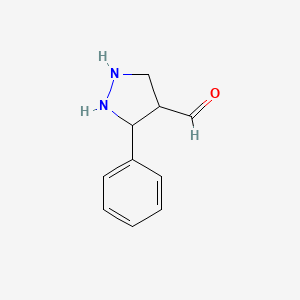
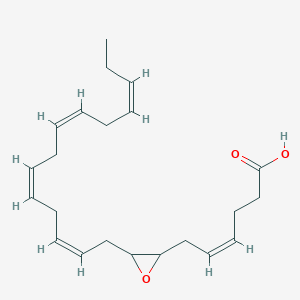
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
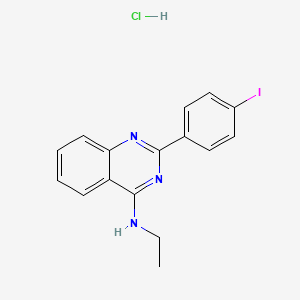

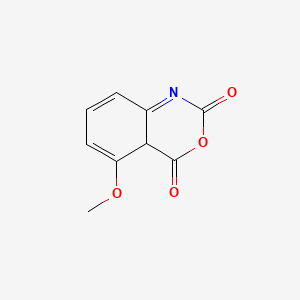
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
